N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2S/c19-9-11-5-7-12(8-6-11)17(22)21-18-20-16-13-3-1-2-4-14(13)23-10-15(16)24-18/h1-8H,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBKPDFVFJGIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide typically involves the reaction of 4H-chromeno[4,3-d]thiazole derivatives with 4-cyanobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the parent compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects. The molecular targets and pathways involved include kinases and signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Inferred from structural similarity to EHD4 inhibitors in .
Key Insights from Structural Comparisons
(a) Core Scaffold Modifications
- Chromeno-Thiazole vs. Simple Thiazole: The fused chromeno-thiazole system in the target compound may confer enhanced rigidity and planar aromaticity compared to simpler thiazole derivatives (e.g., N-[4-(2-pyridyl)thiazol-2-yl]benzamide ). This could improve target selectivity or binding affinity in enzyme inhibition, as seen in kinase-targeting thiazoles .
- Thiazole Substitution: Substitution at the 4-position of the thiazole ring (e.g., 4-chlorophenyl in or 4-methoxyphenyl in ) is critical for activity. The target compound’s chromeno-thiazole core lacks such substitution but compensates with a fused aromatic system.
(b) Benzamide Substituent Effects
- Electron-Withdrawing Groups: The 4-cyano group in the target compound contrasts with electron-donating groups (e.g., methoxy in ) or halogens (e.g., chlorine in ). Cyano groups may enhance binding to hydrophobic pockets or polar residues in enzyme active sites, as observed in kinase inhibitors .
- Retained Activity with Non-Benzamide Groups: highlights that cyclopentanamide analogues of N-[4-(2-pyridyl)thiazol-2-yl]benzamide retained adenosine affinity, suggesting flexibility in the amide moiety . However, the target compound’s benzamide group is likely optimized for specific interactions.
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-cyanobenzamide
CAS Number: 681158-95-2
Molecular Formula: C18H11N3O2S
The compound features a chromeno-thiazole core with a cyano group, contributing to its unique electronic and steric properties. This structure is significant in determining its biological activity.
Target of Action
This compound interacts with various biological pathways. Compounds with a thiazole ring have shown potential in exhibiting:
- Antioxidant Activity: Protects cells from oxidative stress.
- Analgesic and Anti-inflammatory Effects: Modulates pain and inflammation pathways.
- Antimicrobial Properties: Inhibits the growth of bacteria and fungi.
- Antitumor Activity: Disrupts DNA replication in cancer cells, thereby inhibiting their proliferation .
Mode of Action
The compound's biological effects are primarily attributed to its ability to inhibit key enzymes involved in cellular processes. For example, thiazole derivatives have been reported to disrupt DNA replication and affect various biochemical pathways that regulate cell growth and survival .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is slightly soluble in water but more soluble in alcohol and ether. This solubility profile suggests potential routes for drug formulation and delivery systems.
Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antitumor Activity : Research has shown that thiazole derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis. A study reported that certain thiazole compounds exhibited significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Effects : A comparative study highlighted the antimicrobial efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential leads for developing new antibiotics .
- Enzyme Inhibition : Another study focused on the inhibitory effects of related compounds on cyanobacterial fructose-1,6-bisphosphatase (Cy-FBP/SBPase), which is crucial for algal bloom control. Some derivatives demonstrated IC50 values as low as 11.2 μM, indicating strong inhibitory potential .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including cyclization of chromene and thiazole moieties, followed by amide coupling. Aromatic nucleophilic substitution (e.g., for cyanobenzamide attachment) or Suzuki-Miyaura cross-coupling (for aryl-aryl bond formation) is plausible based on analogous benzothiazole derivatives . Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with precise control of temperature (80–120°C) and inert atmospheres.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) for amide bond formation, ensuring minimal hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for high purity (>95% by HPLC) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm the chromeno-thiazole scaffold and cyanobenzamide substituents. Key signals include aromatic protons (δ 7.0–8.5 ppm) and thiazole C-S/C-N bonds (δ 160–170 ppm in ¹³C) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~350–400 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to assess purity and stability under varying pH .
Q. What are the primary biological targets for chromeno-thiazole hybrids, and how are in vitro assays designed?
- Methodology :
- Enzyme inhibition : Urease or cyclooxygenase-2 (COX-2) assays, using ureolytic activity (phenol red method) or COX-2 ELISA kits, with IC₅₀ calculations via dose-response curves .
- Cellular assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
- Methodology :
- Substituent variation : Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at the chromene 4-position to modulate electron-withdrawing/donating effects .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) against urease (PDB: 4H9M) or COX-2 (PDB: 5KIR) to identify critical binding interactions (e.g., hydrogen bonds with Arg439 in urease) .
- ADMET profiling : Use SwissADME to predict logP, solubility, and CYP450 interactions, guiding prioritization of analogs with favorable pharmacokinetics .
Q. What strategies resolve crystallographic data discrepancies during structural elucidation?
- Methodology :
- Data refinement : SHELXL for small-molecule crystallography, addressing issues like twinning or disorder via TWIN/BASF commands. Validate with R-factor convergence (<5%) .
- Alternative techniques : If single crystals fail, use powder XRD with Rietveld refinement (GSAS-II) or DFT-optimized structures (Gaussian 16) for comparative analysis .
Q. How can contradictory bioassay results (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodology :
- Assay standardization : Replicate experiments under identical conditions (pH 7.4 buffer, 37°C, 48-hour incubation).
- Control normalization : Include reference inhibitors (e.g., thiourea for urease, celecoxib for COX-2) to calibrate inter-lab variability .
- Meta-analysis : Pool data from ≥3 independent studies using ANOVA to identify outliers and confirm significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
